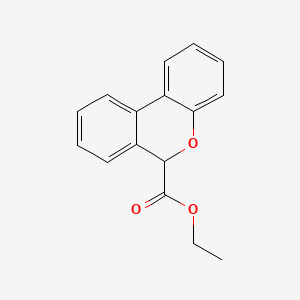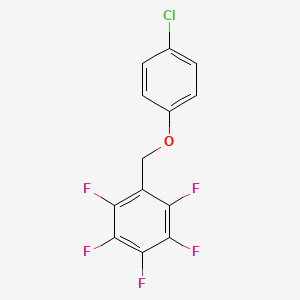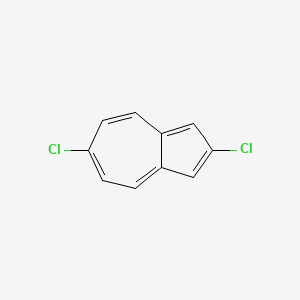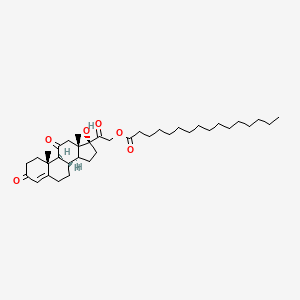
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-palmitate is a synthetic derivative of cortisone, a glucocorticoid hormone. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-palmitate involves the esterification of cortisone with palmitic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Oxidized cortisone derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Various substituted cortisone derivatives.
科学的研究の応用
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-palmitate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to hormone regulation and metabolic pathways.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Applied in the formulation of topical creams and ointments for treating skin conditions.
作用機序
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The primary molecular targets include genes involved in inflammation and immune response pathways .
類似化合物との比較
Cortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: Another glucocorticoid with a slightly different structure but similar therapeutic effects.
Prednisone: A synthetic glucocorticoid with enhanced anti-inflammatory activity.
Uniqueness: 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-palmitate is unique due to its esterified form, which enhances its lipophilicity and allows for better skin penetration when used in topical formulations. This property makes it particularly effective in treating dermatological conditions .
特性
CAS番号 |
81910-31-8 |
|---|---|
分子式 |
C37H58O6 |
分子量 |
598.9 g/mol |
IUPAC名 |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate |
InChI |
InChI=1S/C37H58O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(41)43-26-32(40)37(42)23-21-30-29-19-18-27-24-28(38)20-22-35(27,2)34(29)31(39)25-36(30,37)3/h24,29-30,34,42H,4-23,25-26H2,1-3H3/t29-,30-,34+,35-,36-,37-/m0/s1 |
InChIキー |
SGPYSHWNKTXSMU-DEOBSOAFSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


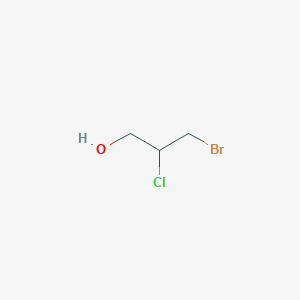
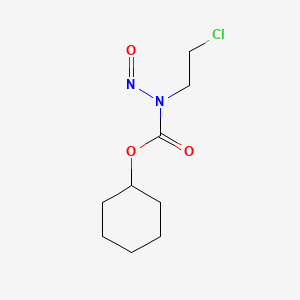
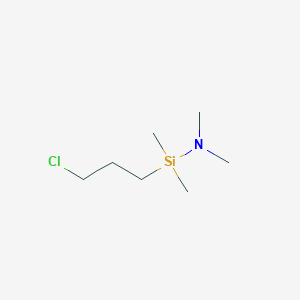
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)

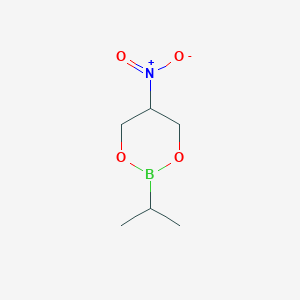
![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
